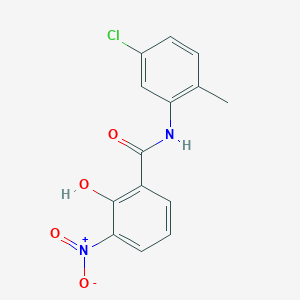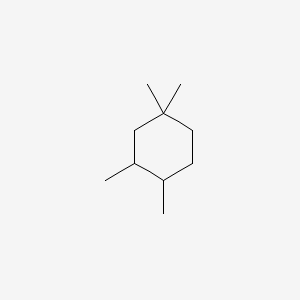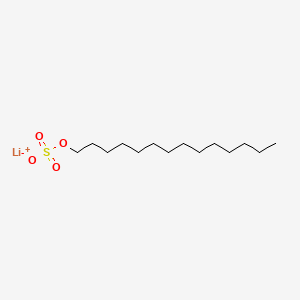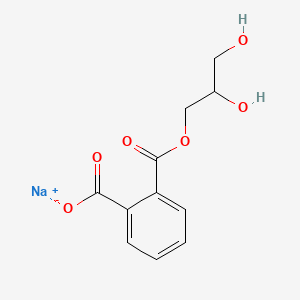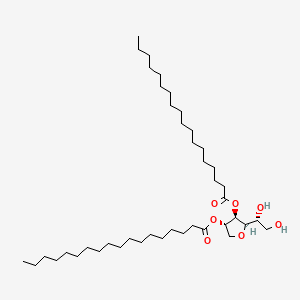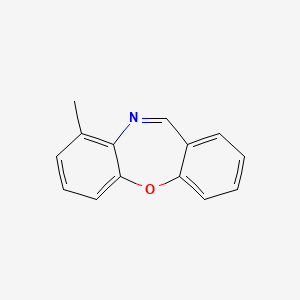
Dibenz(b,f)(1,4)oxazepine, 9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(b,f)(1,4)oxazepine, 9-methyl- is a derivative of dibenzo[b,f][1,4]oxazepine, a tricyclic compound known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of dibenzo[b,f][1,4]oxazepine derivatives. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which significantly reduces the reaction time . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . Additionally, the Ugi four-component reaction followed by intramolecular O-arylation has been employed to synthesize these compounds .
Industrial Production Methods: Industrial production methods for dibenzo[b,f][1,4]oxazepine derivatives typically involve scalable and efficient synthetic routes. The use of microwave-assisted synthesis and copper catalysis are particularly attractive due to their high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: Dibenz(b,f)(1,4)oxazepine, 9-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of dibenzo[b,f][1,4]oxazepine derivatives include sodium dichloroisocyanurate for oxidation reactions and various halogenated compounds for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the tricyclic structure.
Major Products Formed: The major products formed from these reactions include substituted dibenzo[b,f][1,4]oxazepine derivatives with enhanced pharmacological activities. For example, oxidation reactions can yield compounds with improved anti-inflammatory properties .
Scientific Research Applications
Dibenz(b,f)(1,4)oxazepine, 9-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an anti-inflammatory and analgesic agent . In medicine, it is being investigated for its potential use in treating neurological disorders and as a histamine H4 receptor agonist . In the industry, it is used in the development of new pharmaceuticals and as a research tool for studying various biological pathways .
Mechanism of Action
The mechanism of action of dibenz(b,f)(1,4)oxazepine, 9-methyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a histamine H4 receptor agonist, which plays a role in modulating immune responses and inflammation . Additionally, it has been shown to inhibit certain enzymes involved in the inflammatory process, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dibenz(b,f)(1,4)oxazepine, 9-methyl- include other dibenzo[b,f][1,4]oxazepine derivatives, such as dibenz(b,e)(1,4)oxazepine and dibenz(c,f)(1,2)oxazepine . These compounds share a similar tricyclic structure but differ in their substitution patterns and pharmacological activities.
Uniqueness: Dibenz(b,f)(1,4)oxazepine, 9-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. For example, its methyl substitution enhances its interaction with certain biological targets, making it a more potent anti-inflammatory and analgesic agent compared to its analogs .
Properties
CAS No. |
60287-99-2 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-methylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C14H11NO/c1-10-5-4-8-13-14(10)15-9-11-6-2-3-7-12(11)16-13/h2-9H,1H3 |
InChI Key |
NDGYNSJMIZHLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


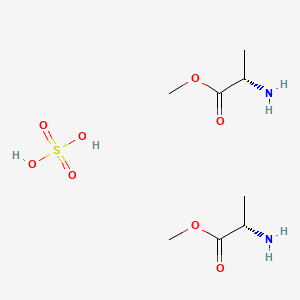
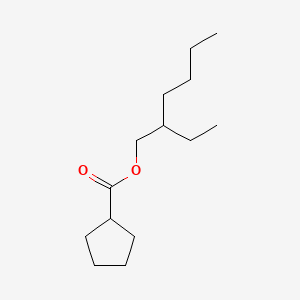
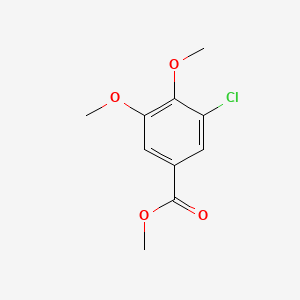

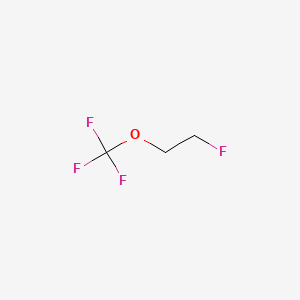
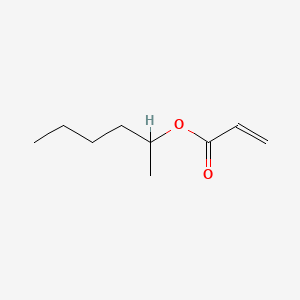
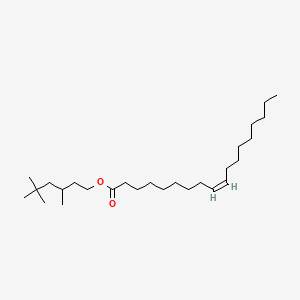
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
